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molecular formula C12H19N3O B8333452 1-{6-[(1-Methylpiperidin-4-yl)oxy]pyridin-2-yl}methanamine

1-{6-[(1-Methylpiperidin-4-yl)oxy]pyridin-2-yl}methanamine

Cat. No. B8333452
M. Wt: 221.30 g/mol
InChI Key: QPDNMPXAKRBAKZ-UHFFFAOYSA-N
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Patent
US07723331B2

Procedure details

6-[(1-Methylpiperidin-4-yl)oxy]pyridine-2-carbonitrile (1.62 g, 7.46 mmol, from step a above) was dissolved in 150 mL of ammonia saturated MeOH and hydrogenation was performed using a Raney-Ni 30×4 mm CatCart (H-Cube, 50 bar, 50° C., 1 mL/min). The mixture was evaporated and was pure enough to use directly in the next step below. Yield: 1.62 g (98%). 1H NMR (500 MHz, CDCl3) δ 7.50 (m, 1H), 6.75 (d, 1H), 6.56 (d, 1H), 5.11 (m, 1H), 3.82 (s, 2H), 2.74 (m, 2H), 2.43-2.30 (m, 5H, thereof a singlet at 2.34), 2.07 (m, 2H), 1.87 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([O:8][C:9]2[N:14]=[C:13]([C:15]#[N:16])[CH:12]=[CH:11][CH:10]=2)[CH2:4][CH2:3]1>N.[Ni]>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([O:8][C:9]2[N:14]=[C:13]([CH2:15][NH2:16])[CH:12]=[CH:11][CH:10]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)OC1=CC=CC(=N1)C#N
Name
Quantity
150 mL
Type
solvent
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated

Outcomes

Product
Name
Type
Smiles
CN1CCC(CC1)OC1=CC=CC(=N1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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